3,4-dichloro-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O3S/c1-9-17(10-3-5-15-14(7-10)22-16(25)8-27-15)23-19(28-9)24-18(26)11-2-4-12(20)13(21)6-11/h2-7H,8H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTOYTNIZMWVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC4=C(C=C3)OCC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that their targets may be bacterial or fungal proteins.
Biochemical Pathways
Based on the antimicrobial activity of similar compounds, it can be inferred that it may interfere with essential biochemical pathways in bacteria or fungi, such as cell wall synthesis, protein synthesis, or DNA replication.
Pharmacokinetics
Similar compounds have shown potent inhibitory activity at micromolar concentrations, suggesting that they may have good bioavailability and effective distribution within the body.
Result of Action
Given the antimicrobial activity of similar compounds, it can be inferred that it may lead to the death of bacterial or fungal cells, thereby helping to clear infections.
Biological Activity
3,4-Dichloro-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.
The compound has the molecular formula and features a complex structure that includes a thiazole ring and a benzamide moiety. Its unique combination of functional groups contributes to its diverse biological activities.
1. Anticancer Activity
Research indicates that derivatives of benzoxazine compounds exhibit notable anticancer properties. Specifically, studies have shown that compounds similar to 3,4-dichloro-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide demonstrate cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : The compound was tested against solid tumor cell lines, revealing significant cytotoxicity with varying levels of effectiveness across different types of cancer cells. The mechanism appears to involve the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in tumor progression and inflammation .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Pathogens : Limited antimicrobial activity was observed against specific bacterial strains. The synthesized derivatives showed effectiveness against pathogens like Escherichia coli and Klebsiella pneumoniae, indicating potential for development as antibacterial agents .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
GSK-3β Inhibition
One study highlighted its role as a GSK-3β inhibitor, which is significant in the regulation of various cellular processes including cell proliferation and apoptosis. The compound exhibited an IC50 value of 1.6 µM in inhibiting GSK-3β activity in neuroblastoma cells, leading to increased phosphorylation at Ser9—a marker of GSK-3β inhibition .
Case Study 1: Cancer Cell Proliferation
In a controlled laboratory setting, researchers treated neuroblastoma N2a cells with varying concentrations of the compound. Results demonstrated a dose-dependent decrease in cell viability alongside increased apoptosis markers. This suggests that the compound may be developed further for therapeutic applications in cancer treatment.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of the compound against clinical isolates of Pseudomonas aeruginosa. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antibacterial agent .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Table 1: Structural Comparison of Target Compound and Analogues
Table 2: Comparative Bioactivity and Crystallographic Data
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted thiazole intermediates and benzamide derivatives. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (similar to methods in ). Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Temperature control : Gradual heating (60–80°C) reduces side reactions.
- Catalyst screening : Use of coupling agents like EDCI/HOBt for amide bond formation.
- Scale-up protocols : Conduct hazard analysis and adjust stoichiometry for larger batches (e.g., 125 mmol scale in ).
Key parameters to monitor: reaction time, pH, and intermediate purity via TLC/HPLC.
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves 3D molecular conformation. For example, orthorhombic crystal system (P212121) with unit cell dimensions a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons in the benzoxazinone ring).
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., observed m/z matching theoretical 547.02 in ).
- IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
Q. What standard analytical methods ensure purity assessment during synthesis?
- Methodological Answer :
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 95% purity threshold as in ).
- Melting point analysis : Compare observed values with literature data (e.g., sharp melting points indicate high crystallinity).
- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Control standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., 48-hour incubation) .
- Dose-response curves : Compare EC₅₀ values under varying pH/temperature.
- Mechanistic studies : Link activity to specific targets (e.g., kinase inhibition assays) guided by structural analogs in .
- Meta-analysis : Statistically evaluate data heterogeneity using tools like RevMan or R.
Q. What strategies elucidate structure-activity relationships (SAR) for targeted modifications?
- Methodological Answer :
- Substituent variation : Modify the thiazole’s 5-methyl group or benzamide’s dichloro positions (e.g., replace Cl with F to assess halogen bonding effects) .
- Computational docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., COX-2 or EGFR).
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs via crystallographic data .
Q. How should analytical method validation ensure reproducibility in complex matrices?
- Methodological Answer :
- Linearity : Calibration curves (R² > 0.99) across 0.1–100 µg/mL.
- Precision/Accuracy : Intra-day/inter-day RSD < 2% and recovery rates of 98–102%.
- LOD/LOQ : Determine via signal-to-noise ratios (e.g., LOD = 0.05 µg/mL) .
Q. What factors influence the compound’s stability under varying storage conditions?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
